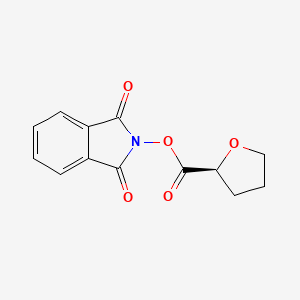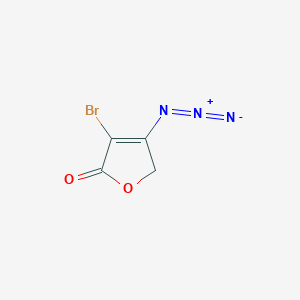
4-Azido-3-bromo-2,5-dihydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-3-bromo-2,5-dihydrofuran-2-one: is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-bromo-2,5-dihydrofuran-2-one typically involves the following steps:
Bromination: The starting material, 2,5-dihydrofuran-2-one, undergoes bromination to introduce a bromine atom at the 3-position.
Azidation: The brominated intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of appropriate solvents, temperature control, and purification techniques are crucial in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azido group in 4-Azido-3-bromo-2,5-dihydrofuran-2-one can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Catalyst: Used for reduction reactions.
Cycloaddition Reagents: Various reagents can be used for cycloaddition reactions, depending on the desired product.
Major Products Formed:
Substitution Products: Compounds with different nucleophiles replacing the azido group.
Reduction Products: Compounds with an amine group replacing the azido group.
Cycloaddition Products: Triazole derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Azido-3-bromo-2,5-dihydrofuran-2-one is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of various complex molecules.
Biology: In biological research, this compound is used in the study of azido group reactivity and its interactions with biomolecules. It is also used in the development of bioorthogonal chemistry techniques.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo cycloaddition reactions makes it useful in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity is exploited in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Azido-3-bromo-2,5-dihydrofuran-2-one is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, leading to the formation of different products. These transformations often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
Molecular Targets and Pathways:
Nitrene Formation: The azido group can decompose to form a nitrene intermediate, which is highly reactive and can insert into various chemical bonds.
Cycloaddition Pathways: The azido group can participate in cycloaddition reactions, forming stable triazole rings.
Comparaison Avec Des Composés Similaires
4-Azido-3-chloro-2,5-dihydrofuran-2-one: Similar structure but with a chlorine atom instead of bromine.
4-Azido-3-iodo-2,5-dihydrofuran-2-one: Similar structure but with an iodine atom instead of bromine.
4-Azido-3-fluoro-2,5-dihydrofuran-2-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 4-Azido-3-bromo-2,5-dihydrofuran-2-one is unique due to the presence of both an azido group and a bromine atom. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C4H2BrN3O2 |
|---|---|
Poids moléculaire |
203.98 g/mol |
Nom IUPAC |
3-azido-4-bromo-2H-furan-5-one |
InChI |
InChI=1S/C4H2BrN3O2/c5-3-2(7-8-6)1-10-4(3)9/h1H2 |
Clé InChI |
RFHXKZKNJUGESE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)O1)Br)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


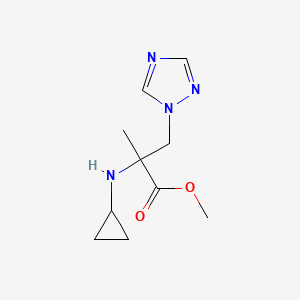
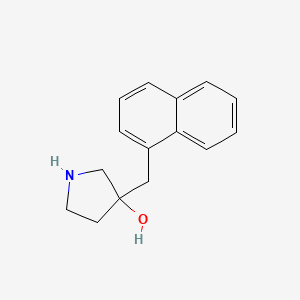
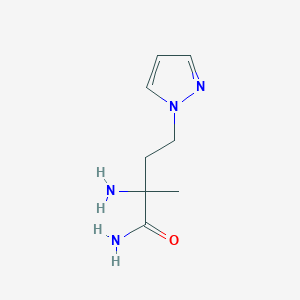

![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)

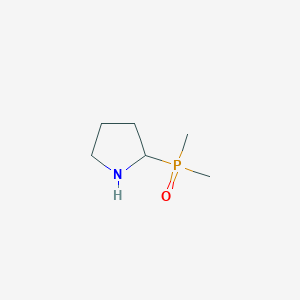


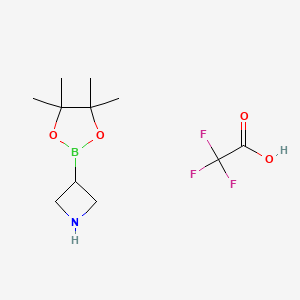
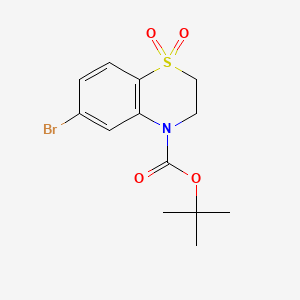
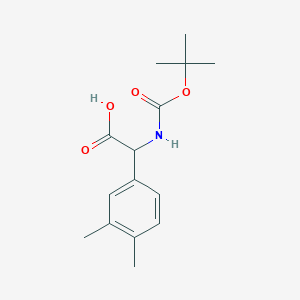
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)
